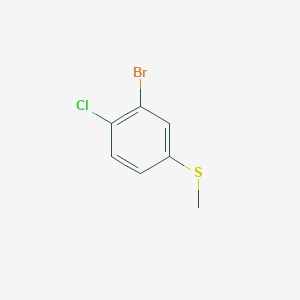

(3-Bromo-4-chlorophenyl)(methyl)sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Researchers have explored their use in metal ion extraction, transport materials, catalysts, and crystal engineering. The specific internal cavity of this compound could be harnessed for selective guest binding .

- The slightly redshifted emission bands compared to reference compounds (di(thanthren-2-yl)sulfane and thianthrene) enhance its potential as a fluorescent probe or sensor .

- Its efficient bromomethylation enables the production of various derivatives, making it essential for scale-up processes .

- For instance, it is a precursor to phenylthiomethyl azide and diethyl phenylthiomethane phosphonate, both valuable in organic synthesis .

- Researchers have investigated its solvent recognition properties, which could be relevant for separation processes or molecular assembly .

Supramolecular Chemistry and Host-Guest Systems

Fluorescence and Phosphorescence Dyes

Synthetic Intermediates

Electrophilic Reagents

Solvent Recognition and Molecular Tiling

Organic Synthesis and Functionalization

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of various bioactive molecules

Mode of Action

Bromomethyl sulfides, a class of compounds to which it belongs, have been used in the bromomethylation of thiols . This process involves the addition of a bromomethyl group to a thiol, resulting in a bromomethyl sulfide. The bromomethyl group in these compounds offers superior electrophilicity, making them useful in various synthetic applications .

Biochemical Pathways

Bromomethyl sulfides have been used in the generation of valuable synthetic intermediates . These intermediates can participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

Bromomethyl sulfides have been used in the synthesis of various bioactive compounds . The effects of these compounds can vary widely depending on their structure and the biological context in which they are used.

properties

IUPAC Name |

2-bromo-1-chloro-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBNARAGZDLPCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-chlorophenyl)(methyl)sulfane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2778106.png)

![(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2778108.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)

![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)

![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)

![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)

![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2778129.png)